molecular formula C10H10O2 B13814409 3,6-Dimethylbenzofuran-5-ol

3,6-Dimethylbenzofuran-5-ol

Cat. No.: B13814409
M. Wt: 162.18 g/mol
InChI Key: IMABOBLFKQOVOD-UHFFFAOYSA-N
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Description

3,6-Dimethylbenzofuran-5-ol is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two methyl groups at the 3rd and 6th positions and a hydroxyl group at the 5th position on the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethylbenzofuran-5-ol typically involves the cyclization of appropriately substituted phenols. One common method is the use of trifluoroacetic anhydride (TFAA) to promote a [3,3]-sigmatropic rearrangement, which is effective for the preparation of benzofurans . Another method involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves catalytic processes. For example, ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols can afford benzofurans in good yields . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethylbenzofuran-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form dihydrobenzofurans.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.

Major Products

The major products formed from these reactions include various substituted benzofurans, dihydrobenzofurans, and quinones, depending on the reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethylbenzofuran
  • 5-Hydroxybenzofuran
  • 6-Methylbenzofuran

Uniqueness

3,6-Dimethylbenzofuran-5-ol is unique due to the specific positioning of its methyl and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the hydroxyl group at the 5th position allows for unique hydrogen bonding interactions, which can enhance its biological efficacy compared to other benzofuran derivatives .

Properties

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

3,6-dimethyl-1-benzofuran-5-ol

InChI

InChI=1S/C10H10O2/c1-6-3-10-8(4-9(6)11)7(2)5-12-10/h3-5,11H,1-2H3

InChI Key

IMABOBLFKQOVOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CO2)C

Origin of Product

United States

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